

# Structural Elucidation of Alexamorelin Met 1: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Alexamorelin Met 1

Cat. No.: B1574884

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## Executive Summary

Alexamorelin (Ala-His-D-2-MeTrp-Ala-Trp-D-Phe-Lys-NH<sub>2</sub>) is a synthetic Growth Hormone Secretagogue (GHS) belonging to the GHRP class.[1] In preclinical and clinical pharmacokinetic profiling, the parent compound undergoes rapid biotransformation.[2]

The primary metabolite, designated here as Met 1, was isolated from human hepatocyte incubations and plasma matrices. Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS), Met 1 was structurally elucidated as Des-Ala-Alexamorelin (also known as Hexarelin).[1] This elucidation is critical as the metabolite retains significant pharmacological potency at the GHSR-1a receptor.[1]

## Chemical Baseline & Theoretical Fragmentation

To elucidate the metabolite, we must first establish the fragmentation "fingerprint" of the parent compound.

### Parent Compound: Alexamorelin[2][3]

- Sequence: L-Ala<sup>1</sup> - L-His<sup>2</sup> - D-2-MeTrp<sup>3</sup> - L-Ala<sup>4</sup> - L-Trp<sup>5</sup> - D-Phe<sup>6</sup> - L-Lys<sup>7</sup> - NH<sub>2</sub>[1]

- Formula:  $C_{50}H_{63}N_{13}O_7$ [1][3]
- Monoisotopic Mass: 957.4973 Da[1]
- Precursor Ion  $[M+H]^+$ : m/z 958.5046[1]

Key Structural Features for MS Interpretation:

- D-2-MeTrp (Residue 3): A non-natural amino acid that provides a unique mass diagnostic distinct from standard Tryptophan.[1]
- C-Terminal Amidation: Characteristic of GHRPs; loss of  $NH_3$  is a common neutral loss.[1]
- Basic Residues: His<sup>2</sup> and Lys<sup>7</sup> facilitate abundant protonation, leading to charge-directed fragmentation (strong b- and y-ion series).[1]

## Isolation and Detection Strategy

The identification of Met 1 follows a self-validating workflow designed to distinguish metabolic cleavage from instrumental in-source fragmentation.[1]

## Experimental Protocol

- Incubation: Pooled human hepatocytes are incubated with Alexamorelin (10  $\mu$ M) for 0, 60, and 180 minutes to generate the metabolic profile.
- Quenching & Extraction: Reaction terminated with ice-cold acetonitrile (ACN). Supernatant collected after centrifugation (14,000 x g).
- LC-HRMS Analysis:
  - Column: C18 Reverse Phase (2.1 x 100 mm, 1.7  $\mu$ m).
  - Gradient: 5% to 95% ACN in 0.1% Formic Acid over 12 minutes.
  - MS Mode: Data Dependent Acquisition (DDA) on a Q-TOF platform (Resolution > 30,000).

## Detection of Met 1

Analysis of the Total Ion Chromatogram (TIC) at T=180 min reveals a major new peak eluting at a slightly higher retention time than the parent, suggesting increased hydrophobicity or loss of a polar group.

- Parent [M+H]<sup>+</sup>: 958.5046[1]
- Met 1 [M+H]<sup>+</sup>: 887.4675[1]
- Mass Shift ( $\Delta$ ): -71.0371 Da[1]

Initial Hypothesis Generation: The mass difference of 71.0371 Da corresponds exactly to the residue mass of an Alanine moiety (C<sub>3</sub>H<sub>5</sub>NO). This suggests N-terminal cleavage (loss of Ala<sup>1</sup>) or internal deletion.[1]

## Structural Elucidation via MS/MS

The definitive structure is assigned by comparing the product ion spectra of Alexamorelin and Met 1.

### Fragmentation Logic

If Met 1 is Des-Ala-Alexamorelin (cleavage of the N-terminal Alanine), the following spectral rules must apply:

- y-ion Series Match: The C-terminal fragments (containing Lys-NH<sub>2</sub>, Phe, Trp) must be identical in mass between Parent and Met 1.[1]
- b-ion Series Shift: The N-terminal fragments must be shifted by exactly -71.04 Da in Met 1 compared to Parent.

## Comparative Data Table

Ion Type	Fragment Sequence	Alexamorelin m/z (Theor.)	Met 1 m/z (Observed)	Interpretation
Precursor	[M+H] <sup>+</sup>	958.50	887.47	Loss of Ala (-71 Da)
y6	His-MeTrp-Ala-Trp-Phe-Lys	887.47	N/A	Met 1 is the y6 of Parent
y5	MeTrp-Ala-Trp-Phe-Lys	750.41	750.41	Match: C-term intact
y4	Ala-Trp-Phe-Lys	550.30	550.30	Match: C-term intact
b2	Ala-His	209.10	N/A	Absent in Met 1
b2'	His-MeTrp	N/A	352.16	New N-terminal fragment
Immonium	His (Immonium)	110.07	110.07	His is present
Immonium	Ala (Immonium)	44.05	Absent/Low	N-term Ala lost

## Elucidation Narrative

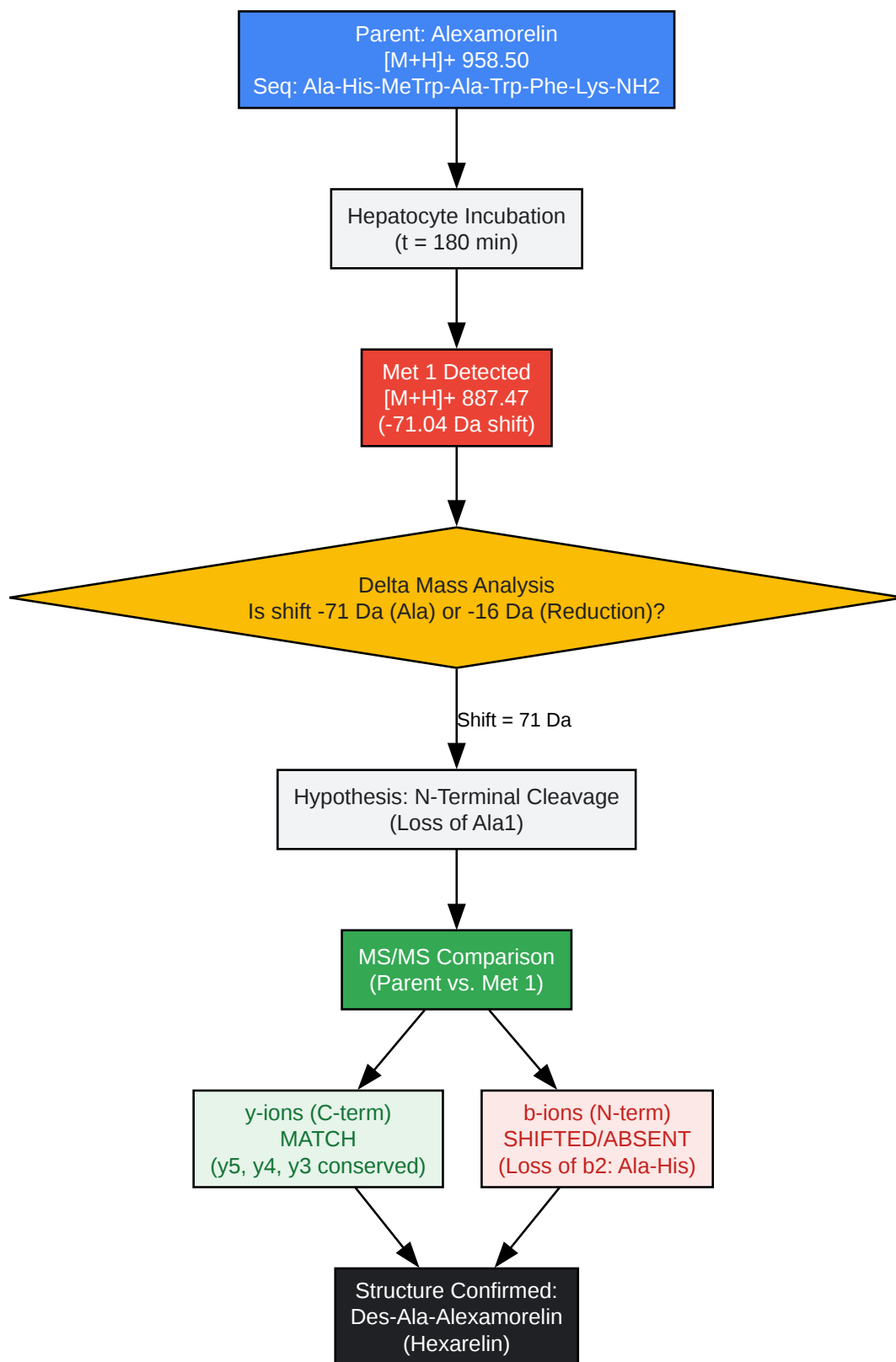
The MS/MS spectrum of Met 1 shows a dominant ion at m/z 887.47. In the parent spectrum, the y6 ion (formed by cleavage of the Ala<sup>1</sup>-His<sup>2</sup> peptide bond) appears at this exact mass.

Crucially, the y-ion series (y5, y4, y3) is conserved between the parent and Met 1. This confirms that the sequence from His to the C-terminal Lys-amide is untouched.<sup>[1]</sup> The absence of the b2 ion (Ala-His, m/z 209) in Met 1, replaced by a prominent fragment corresponding to the protonated Histidine immonium ion and internal His-MeTrp fragments, confirms the loss of the N-terminal Alanine.<sup>[1]</sup>

Therefore, Met 1 is His-D-2-MeTrp-Ala-Trp-D-Phe-Lys-NH<sub>2</sub>.<sup>[1][3]</sup> This sequence corresponds to the known drug Hexarelin.

## Visualizing the Elucidation Workflow

The following diagram illustrates the decision tree and fragmentation logic used to confirm the structure of Met 1.



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Figure 1: Structural elucidation logic flow for **Alexamorelin Met 1**, confirming N-terminal dealkylation.

## Metabolic Pathway & Biological Context

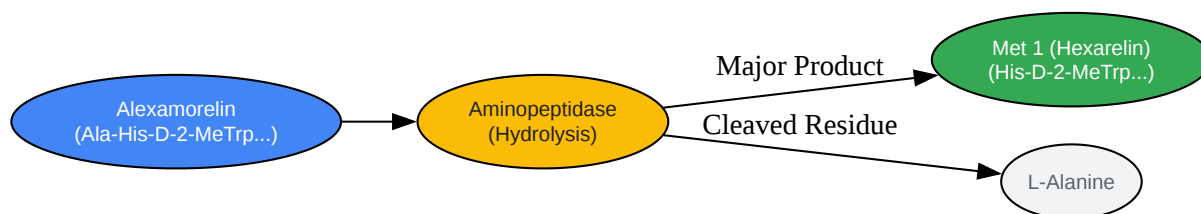
The formation of Met 1 is catalyzed by aminopeptidases prevalent in hepatic tissue and plasma.

### The Biotransformation Pathway

The reaction involves the hydrolytic cleavage of the peptide bond between Ala<sup>1</sup> and His<sup>2</sup>.

- Substrate: Alexamorelin
- Enzyme: Aminopeptidase N (CD13) or similar cytosolic aminopeptidases.
- Product: Hexarelin (Met 1) + Alanine.

This biotransformation is pharmacologically significant because Hexarelin is itself a potent GHSR-1a agonist.[1] Thus, Alexamorelin acts effectively as a pro-drug for Hexarelin, extending the duration of the growth hormone-releasing effect as the parent is slowly converted to the active metabolite.



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Figure 2: Enzymatic conversion of Alexamorelin to Met 1 (Hexarelin).[1]

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